molecular formula C10H8N2O2 B3029163 2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime CAS No. 5603-22-5

2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime

Cat. No.: B3029163
CAS No.: 5603-22-5
M. Wt: 188.18
InChI Key: QTVCYMRHAGWXMB-IZZDOVSWSA-N
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Description

2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime is a chemical compound with the molecular formula C10H7NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique chemical properties and has been studied for various applications in scientific research.

Mechanism of Action

Target of Action

It’s known that 8-hydroxyquinoline derivatives have been used in the preparation of various complexes , suggesting that they may interact with a variety of biological targets.

Mode of Action

It’s known that 8-hydroxyquinoline derivatives can form complexes with various metals , which could potentially influence their interaction with biological targets.

Result of Action

It’s known that 8-hydroxyquinoline derivatives can form complexes with various metals , which could potentially influence their biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime can be synthesized from 2-methylquinolin-8-ol via oxidation using selenium dioxide . The reaction typically involves heating the starting material with selenium dioxide in an appropriate solvent under controlled conditions to yield the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where it is converted to various oxidized products.

    Reduction: It can also be reduced to form different reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its ability to form stable complexes with metal ions makes it particularly valuable in the development of sensors and probes.

Properties

IUPAC Name

2-[(E)-hydroxyiminomethyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-9-3-1-2-7-4-5-8(6-11-14)12-10(7)9/h1-6,13-14H/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVCYMRHAGWXMB-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30425222
Record name 2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820123
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5603-22-5
Record name 2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime
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2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime

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